2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is a synthetic organic compound that features a unique combination of a tetrazole ring and an acrylic acid structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. The tetrazole moiety is known for its biological activity, and when combined with the acrylic acid structure, it may enhance the pharmacological properties of the resulting compounds.
The synthesis and characterization of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid have been documented in various scientific studies, highlighting its potential as a biologically active molecule. Research has shown that derivatives of tetrazole can exhibit significant anticancer activity, making compounds like this one of interest for further investigation in drug development .
This compound can be classified under:
The synthesis of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid typically involves several key steps:
The synthesis may employ various reagents and conditions:
Key structural data include:
The compound can undergo various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reaction conditions such as temperature and solvent choice. For example, esterification might require acidic conditions to promote the reaction between the carboxylic acid and alcohol.
The mechanism of action for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is primarily linked to its interactions at the cellular level. The tetrazole ring may influence enzyme inhibition or receptor binding, leading to antiproliferative effects.
Studies have shown that compounds containing tetrazole moieties often exhibit enhanced biological activity due to their ability to mimic natural substrates or interact with biological targets effectively .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structural integrity and purity.
2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid has potential applications in:
Research continues to explore the full range of applications for this compound, particularly in developing novel therapeutic strategies.
This compound is systematically named as (Z)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoic acid, reflecting its precise atomic connectivity and stereochemistry. It bears the CAS Registry Number 1738-50-7, providing a unique identifier for chemical databases and regulatory tracking. The molecular formula is C₁₁H₁₀N₄O₂, with a molecular weight of 230.22 g/mol, as verified through multiple analytical sources [1] [2]. The core structure integrates two pharmacologically significant units: a 5-methyltetrazole ring linked via a nitrogen atom (N1-position) to an α,β-unsaturated acrylic acid moiety bearing a phenyl substituent at the β-position. The canonical SMILES representation (CC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)O) and InChIKey facilitate computational studies and cheminformatics applications. X-ray crystallography and NMR analyses confirm the preferred (Z)-configuration about the acrylic acid double bond, which creates a planar conformation that optimizes intermolecular interactions in solid-state packing and biological target engagement [2] [3].
The compound's significance emerges from the broader context of tetrazole chemistry, first discovered by Bladin in 1885. Tetrazoles gained prominence as metabolically stable bioisosteres for carboxylic acid groups, driven by their similar pKa values (≈4.9) but superior resistance to enzymatic degradation. The strategic incorporation of tetrazole rings into pharmaceuticals accelerated in the late 20th century, with notable examples including the antihypertensive losartan (tetrazole-based angiotensin II antagonist). The specific modification at the tetrazole's 5-position with a methyl group (yielding 5-methyltetrazole) emerged as a strategy to fine-tune lipophilicity (XLogP3: 1.8) and bioavailability, while the acrylic acid linker introduced conformational rigidity beneficial for target selectivity. This compound represents an evolution in heterocyclic hybrid design, where two biologically active scaffolds—tetrazole and acrylic acid—are conjoined to exploit synergistic pharmacophoric properties [6] [8].
The molecular hybridization strategy embodied by this structure merges key advantages of both components:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1